1-Hydroxy-3-(methoxymethoxy)anthracene-9,10-dione
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Overview
Description
1-Hydroxy-3-(methoxymethoxy)anthracene-9,10-dione is a chemical compound belonging to the anthraquinone family. Anthraquinones are known for their diverse biological activities and are commonly found in various natural sources, including plants and fungi. This compound has a molecular formula of C16H12O5 and a molecular weight of 284.26 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Hydroxy-3-(methoxymethoxy)anthracene-9,10-dione can be synthesized through several synthetic routes. One common method involves the reaction of 1-hydroxy-9,10-anthraquinone with methoxymethyl chloride in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are not well-documented. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-Hydroxy-3-(methoxymethoxy)anthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert it to hydroquinones.
Substitution: The methoxymethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Produces anthraquinone derivatives.
Reduction: Yields hydroquinone derivatives.
Substitution: Results in various substituted anthraquinones depending on the nucleophile used.
Scientific Research Applications
1-Hydroxy-3-(methoxymethoxy)anthracene-9,10-dione has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex anthraquinone derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in cancer treatment.
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties
Mechanism of Action
The mechanism of action of 1-Hydroxy-3-(methoxymethoxy)anthracene-9,10-dione involves its interaction with various molecular targets. In biological systems, it can intercalate into DNA, disrupting the replication process and leading to cell death. This property makes it a potential candidate for anticancer therapies. Additionally, it can inhibit enzymes involved in oxidative stress pathways, contributing to its antioxidant effects .
Comparison with Similar Compounds
Similar Compounds
- 1-Hydroxy-3-methoxy-9,10-anthraquinone
- 1-Hydroxy-3-(3-methylbut-2-enyloxy)anthracene-9,10-dione
- 1,3,6-Trihydroxy-7-(1-hydroxyethyl)anthracene-9,10-dione
Uniqueness
1-Hydroxy-3-(methoxymethoxy)anthracene-9,10-dione is unique due to its methoxymethoxy functional group, which imparts distinct chemical reactivity and biological activity compared to other anthraquinone derivatives. This uniqueness makes it a valuable compound for research and industrial applications .
Properties
CAS No. |
64517-18-6 |
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Molecular Formula |
C16H12O5 |
Molecular Weight |
284.26 g/mol |
IUPAC Name |
1-hydroxy-3-(methoxymethoxy)anthracene-9,10-dione |
InChI |
InChI=1S/C16H12O5/c1-20-8-21-9-6-12-14(13(17)7-9)16(19)11-5-3-2-4-10(11)15(12)18/h2-7,17H,8H2,1H3 |
InChI Key |
GIRXBVAVTBVNDY-UHFFFAOYSA-N |
Canonical SMILES |
COCOC1=CC2=C(C(=C1)O)C(=O)C3=CC=CC=C3C2=O |
Origin of Product |
United States |
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